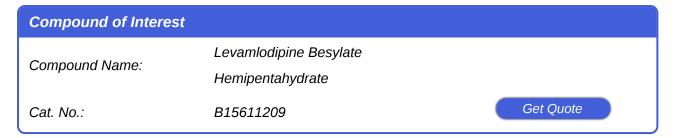


A Comparative Guide to the Analytical Quantification of Levamlodipine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of levamlodipine, the pharmacologically active S-enantiomer of amlodipine. Levamlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2] Accurate and reliable quantification of levamlodipine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

This document outlines and compares the performance of several common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The information presented is collated from various validated methods reported in scientific literature.

Comparative Overview of Analytical Methods

The choice of an analytical method for levamlodipine quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following tables summarize the key performance parameters of different validated methods.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a highly sensitive and specific technique, making it the gold standard for bioanalytical applications where low detection limits are required.

Parameter	Method 1[1]	Method 2[3]	Method 3[4]	Method 4[5]
Matrix	Human Plasma	Human Plasma	Human Plasma	Human Plasma
Linearity Range	0.79 - 100 ng/mL	50 - 10,000 pg/mL	0.100 - 9.990 ng/mL	0.302 - 20.725 ng/mL
Lower Limit of Quantification (LLOQ)	0.79 ng/mL	50 pg/mL	0.100 ng/mL	0.302 ng/mL
Correlation Coefficient (r²)	> 0.99	0.9988	Not Reported	> 0.99
Precision (%RSD)	< 6.0%	< 15%	Not Reported	< 10%
Accuracy (%)	106.9% at LLOQ	Not Reported	Within acceptance range	Within 8% of nominal
Internal Standard	Tizanidine	(S)-Amlodipine- d4	Amlodipine maleate d4	Amlodipine-d4

High-Performance Liquid Chromatography (HPLC) Methods

HPLC coupled with UV detection is a robust and widely used technique for the analysis of levamlodipine in pharmaceutical dosage forms.



Parameter	Method 1[6]	Method 2[7]	Method 3[8]	Method 4[9]
Matrix	Tablets	Tablets	Tablets	Tablets
Linearity Range	0.625 - 5.000 mg/mL	0.5 - 8 μg/mL	Not specified	80 - 120 μg/mL
Correlation Coefficient (r²)	> 0.9991	0.990	0.9999	0.9999
Precision (%RSD)	< 0.267%	Intra-day: 0.025%, Inter- day: 0.022%	< 0.34%	< 1%
Accuracy/Recov ery (%)	Not Reported	104.7 ± 1.82%	100.29%	98 - 102%
Limit of Detection (LOD)	Not Reported	0.0674 μg/mL	Not Reported	Not Reported
Limit of Quantification (LOQ)	Not Reported	0.0204 μg/mL	Not Reported	Not Reported

Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption.



Parameter	Method 1[10]	Method 2[11]	Method 3[12]
Matrix	Tablets	Tablets	Tablets
Linearity Range	Not specified	Not specified	Not specified
Lower Limit of Quantification (LOQ)	0.038 ppm (Amlodipine)	Not Reported	Not Reported
Correlation Coefficient (r²)	Not specified	0.994	Not specified
Precision (%RSD)	< 2%	< 2%	Not Reported
Accuracy/Recovery (%)	93.79 - 103.26%	Not Reported	Not Reported

UV-Visible Spectrophotometric Methods

Spectrophotometric methods are simple, cost-effective, and suitable for routine quality control of pharmaceutical formulations.

Parameter	Method 1[13]	Method 2[14]	Method 3[15]
Matrix	Bulk and Tablets	Pure form and Pharmaceutical formulations	Pure drug and Tablets
Linearity Range	5 - 60 μg/mL	1 - 125 μg/mL (with DDQ)	0.5 - 3.0 μg/mL (Method B)
λmax	239.40 nm	580 nm (with DDQ)	520 nm (Method B)
Correlation Coefficient (r²)	Not Reported	Not Reported	Not Reported
Molar Absorptivity	Not Reported	Not Reported	6.56 x 10 ⁴ L mol ⁻¹ cm ⁻¹ (Method B)

Experimental Protocols



This section provides detailed methodologies for representative analytical methods cited in this guide.

LC-MS/MS Method for Levamlodipine in Human Plasma[1]

- Sample Preparation: A liquid-liquid extraction technique was employed. To 0.5 mL of plasma, 50 μL of internal standard (Tizanidine, 1000 ng/mL) was added and vortexed. 2.5 mL of extraction solvent was then added, and the mixture was vortexed for 10 minutes. After centrifugation, 1.8 mL of the organic layer was transferred and evaporated to dryness under nitrogen. The residue was reconstituted in 0.150 mL of the mobile phase.
- Chromatographic Conditions:
 - Column: Phenomenex, Lux 3u Cellulose-2 (150 × 4.6 mm)
 - Mobile Phase: 0.1% formic acid in water and Acetonitrile (50:50 v/v)
 - Flow Rate: Not specified
 - Injection Volume: Not specified
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI)
 - Detection: Multiple Reaction Monitoring (MRM)

HPLC Method for Levamlodipine in Tablets[6]

- Chromatographic Conditions:
 - Column: Phenomenex Polar Synergi, 5 μm, 4.6×50 mm
 - Mobile Phase: Methanol:phosphate buffer solution (65:35, v/v)
 - Flow Rate: 1.0 mL/min



Injection Volume: 100 μL

Detection: UV at 240 nm

 System Suitability: The method was validated according to ICH guidelines, with parameters such as tailing factor (NMT 1.5), theoretical plate count (NLT 3000), and %RSD for replicate injections (NMT 2.0) being monitored.[6]

UPLC Method for Amlodipine in Combination Tablets[10]

- Chromatographic Conditions:
 - Column: Not specified
 - Column Temperature: 27.86 °C
 - Mobile Phase: Gradient elution with a mobile phase containing 0.172% formic acid.
 - Flow Rate: Not specified
- Validation: The method was validated according to ICH guidelines for linearity, accuracy, and precision.[10]

UV-Visible Spectrophotometric Method for Levamlodipine in Tablets[13]

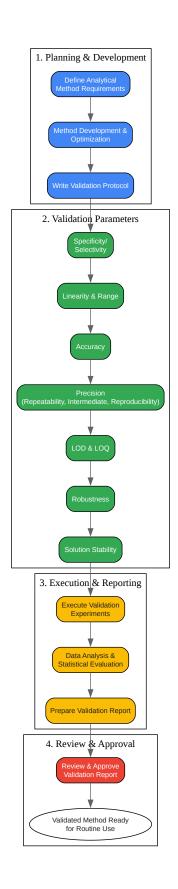
- Solvent: Aqueous ethanol (30% v/v)
- Wavelength of Maximum Absorbance (λmax): 239.40 nm
- Procedure: A stock solution of levamlodipine is prepared in the solvent and serially diluted to obtain concentrations within the Beer's law range (5-60 μg/ml). The absorbance of these solutions is measured at 239.40 nm against a solvent blank.

Visualizing Analytical Method Validation

The following diagrams illustrate the logical workflow of the analytical method validation process and a comparison of the key performance characteristics of the different analytical



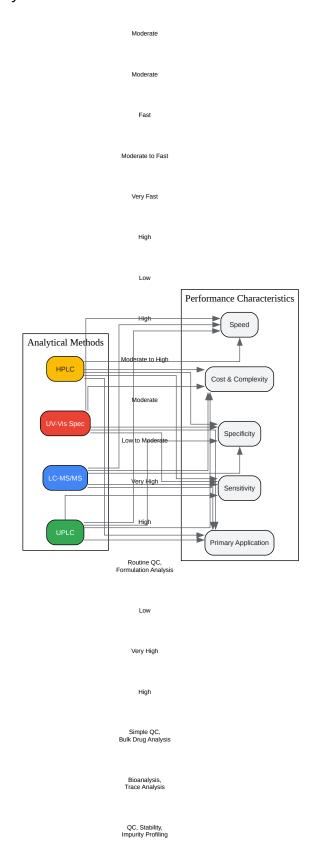
methods.



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Caption: Workflow for Analytical Method Validation.



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Caption: Comparison of Analytical Method Performance.

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